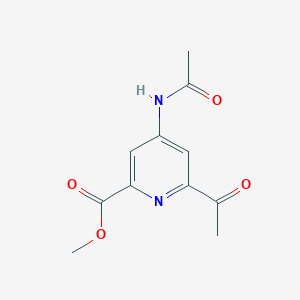
Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes an acetyl group, an acetylamino group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 4-amino-2-carboxypyridine followed by esterification. The reaction conditions often require the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent, with a catalyst such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards.
化学反応の分析
Types of Reactions
Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Methyl 4-acetylamino-2-carboxylate: Lacks the 6-acetyl group, which may affect its reactivity and applications.
6-Acetyl-4-amino-2-carboxypyridine: Lacks the ester group, which influences its solubility and chemical behavior.
Uniqueness
Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
methyl 4-acetamido-6-acetylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-6(14)9-4-8(12-7(2)15)5-10(13-9)11(16)17-3/h4-5H,1-3H3,(H,12,13,15) |
InChIキー |
TWOQXBIQUISCFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



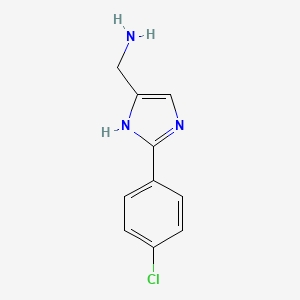
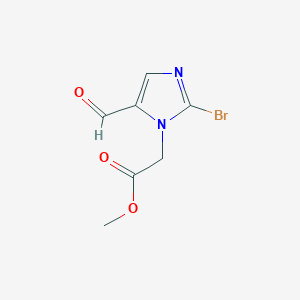
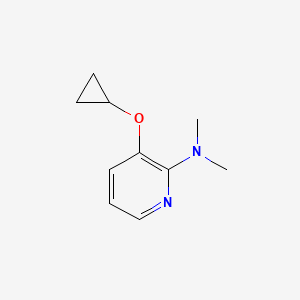
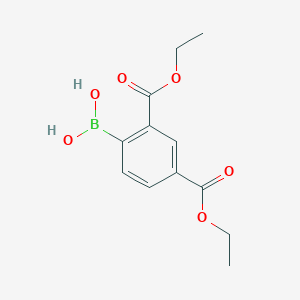

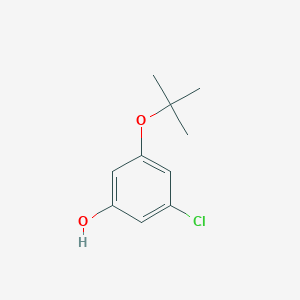
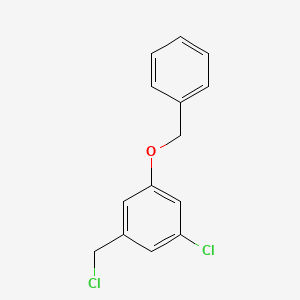

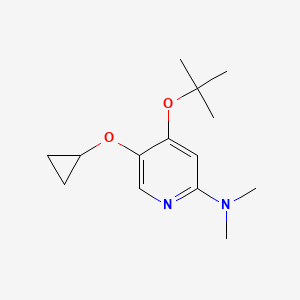

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
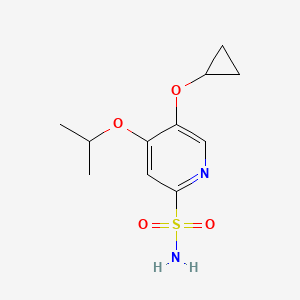
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)
